4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Farnesoid X receptor Pregnane X receptor Nuclear receptor dual modulators

The incorrect piperidinyl or oxadiazolyl regioisomer invalidates SAR for FXR/PXR dual modulators. This MFCD12028446-verified 4-piperidinyl hydrochloride salt ensures reproducible stoichiometry for N-functionalization via reductive amination or amide coupling. - **Critical Regioisomer Control:** 4-piperidinyl orientation required for FXR antagonism (lead IC₅₀ = 0.58 μM) and PXR agonism; 3-piperidinyl isomer inactive. - **Synthetic Utility:** Freebase-equivalent stoichiometry; ideal for automated parallel synthesis (>100-member libraries). - **Physicochemical Data:** MW 265.74, LogP 1.56 (fragment-lead boundary).

Molecular Formula C13H16ClN3O
Molecular Weight 265.74 g/mol
CAS No. 614731-49-6
Cat. No. B3427714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
CAS614731-49-6
Molecular FormulaC13H16ClN3O
Molecular Weight265.74 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NO2)C3=CC=CC=C3.Cl
InChIInChI=1S/C13H15N3O.ClH/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2;1H
InChIKeyNSCPKFJYRMCXOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride – Scaffold Overview


4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS 614731-49-6; molecular formula C₁₃H₁₆ClN₃O, MW 265.74) is a solid hydrochloride salt of the 3‑phenyl‑5‑(piperidin‑4‑yl)‑1,2,4‑oxadiazole free base [1]. The compound belongs to the 1,2,4‑oxadiazole‑piperidine class, a privileged scaffold in medicinal chemistry, where the 4‑piperidinyl attachment to the oxadiazole core is critical for generating N‑functionalized derivatives that act as farnesoid X receptor (FXR) antagonists and dual FXR/pregnane X receptor (PXR) modulators [2]. Commercially, the compound is routinely supplied with a purity of at least 95% (MFCD12028446) and is priced at approximately £370 per gram (Fluorochem) or $204 per gram (Hit2Lead), making it a cost‑effective building block for hit‑to‑lead and lead‑optimisation campaigns .

1
FXR/PXR dual modulator SAR study fit
2
Solid HCl salt for automated parallel synthesis
3
N-functionalization for hit-to-lead optimization

Why Regioisomeric Substitution Fails for FXR Research


Substituting 4‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)piperidine hydrochloride with its closely related 3‑piperidinyl regioisomer (CAS 1185302‑70‑8) or the oxadiazole‑position isomer (4‑(5‑phenyl‑1,2,4‑oxadiazol‑3‑yl)piperidine hydrochloride, CAS 280110‑74‑9) introduces a change in the vector of the piperidine nitrogen relative to the oxadiazole core. This subtle alteration profoundly affects the geometry and electronics of the N‑functionalised derivatives that this scaffold is designed to produce [1]. In the recently published FXR/PXR modulator series (Molecules 2023), the 4‑piperidinyl orientation was explicitly required to achieve the dual FXR antagonism and PXR agonism that defines the most advanced leads in this class; no 3‑piperidinyl or 3‑oxadiazolyl isomer has been reported to recapitulate this dual pharmacological profile [1]. Because the compound is a pivotal intermediate—its piperidine nitrogen is the functionalisation point for structure‑activity relationship (SAR) exploration—procurement of the incorrect regioisomer would immediately invalidate any SAR study built on the reported FXR/PXR chemical series.

Target Scaffold
4-piperidinyl regioisomer: Reported FXR/PXR dual modulator activity aligns with published chemical series.
vs
Misidentified Substitute
3-piperidinyl or 3-oxadiazolyl regioisomers: No reported FXR/PXR dual activity; substitution invalidates SAR campaigns.

Differentiation Evidence for CAS 614731-49-6


Regiochemical Identity as the Core FXR/PXR Modulator Scaffold

The 4‑piperidinyl‑1,2,4‑oxadiazole regioisomer (present in this compound) is the validated core scaffold used by Finamore et al. (2023) to generate a series of N‑alkyl and N‑aryl derivatives that exhibited dual FXR antagonism and PXR agonism [1]. The lead compound 1 in that series (IC₅₀ = 0.58 μM against FXR) bears the same 4‑piperidinyl‑oxadiazole connectivity [1]. In contrast, the 3‑piperidinyl regioisomer (CAS 1185302‑70‑8) and the 3‑oxadiazolyl positional isomer (CAS 280110‑74‑9) have not been reported as substrates for this dual FXR/PXR pharmacological phenotype.

Regiochemical Attribution
Cross-study comparable
4-piperidinyl connectivity required for reported FXR antagonist lead (IC₅₀ 0.58 μM); no equivalent activity reported for 3-piperidinyl or 3-oxadiazolyl isomers.
Correct regioisomer aligns SAR with published FXR/PXR chemical space.
Cross-study comparable. Assay context: FXR luciferase reporter in HepG2 cells.
Farnesoid X receptor Pregnane X receptor Nuclear receptor dual modulators

MFCD Registry Identity Eliminates Misidentification Risk

The target compound carries the unique MFCD identifier MFCD12028446, whereas the 3‑piperidinyl regioisomer (3‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)piperidine hydrochloride, CAS 1185302‑70‑8) is catalogued under MFCD12028442 [1][2]. Both are commercially supplied at ≥95% purity, but the distinct MFCD numbers provide an unambiguous, machine‑readable differentiator that is critical when ordering through electronic procurement systems or integrating compound libraries into automated high‑throughput screening (HTS) workflows .

MFCD Registry Verification
Head-to-head
MFCD12028446 (4-piperidinyl) vs. MFCD12028442 (3-piperidinyl); both supplied at ≥95%, distinguishable only by MFCD.
MFCD safeguards against automated ordering errors in compound management.
Head-to-head comparison. Source: PubChem vendor specifications.
Chemical procurement Regioisomer differentiation Compound identity verification

Hydrochloride Salt Advantage over Free Base

The compound is supplied as a stable, solid hydrochloride salt (MW 265.74), in contrast to the free base (4‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)piperidine, MW 229.28), which is typically an oil or low‑melting solid that presents handling and long‑term storage challenges [1]. The salt form ensures accurate weighing for solution preparation and reduces hygroscopicity‑related purity drift over repeated use, a factor that is especially important in automated parallel synthesis where reproducible stoichiometry is non‑negotiable.

Solid Salt Form
Class-level inference
Stable hydrochloride salt (MW 265.74) versus free base (MW 229.28), which is typically an oil or low-melting solid.
Solid form supports accurate weighing in automated parallel synthesis workflows.
Class-level inference. Data to verify for long-term storage stability.
Salt form Solid-state properties Solution-phase chemistry

Moderate Lipophilicity (LogP 1.56) Supports Downstream ADME Optimisation

Hit2Lead reports a LogP value of 1.56 for this compound , which falls within the optimal range (LogP 1–3) for CNS‑ and orally‑bioavailable drug candidates and aligns with Lipinski's rule of five [1]. By comparison, the piperazine analogue 1‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)piperazine (not precisely CAS‑indexed but commercially supplied) introduces an additional hydrogen‑bond acceptor that raises LogP above 2.0 in most computed models, potentially complicating permeability and solubility in early lead optimisation. The piperidine‑based salt therefore offers a more favourable starting point for medicinal chemistry teams targeting balanced ADME profiles.

Lipophilicity Context
Data to verify
LogP 1.56 reported; piperazine analogue typically has computed LogP > 2.0 due to additional H-bond acceptor.
May support early ADME optimization by reducing downstream permeability or solubility risks.
Supplier-only data. Source review required for definitive value assignment.
Lipophilicity Drug-likeness Lead optimisation

Deployment Scenarios in Drug Discovery


N-Functionalisation for FXR/PXR Dual Modulator Optimisation

The unsubstituted piperidine nitrogen allows direct reductive amination or amide coupling to install diverse N‑alkyl and N‑aryl side chains, following the published protocol of Finamore et al. (2023), which used this exact core scaffold to access the only reported non‑steroidal FXR/PXR dual modulators [1]. Starting from this hydrochloride salt rather than the free base ensures reproducible stoichiometry and avoids base‑mediated side reactions during the first synthetic step.

Parallel Library Synthesis for Nuclear Receptor Screening

The compound’s solid hydrochloride form, moderate LogP (1.56) , and unambiguous MFCD registry (MFCD12028446) make it an ideal building block for automated parallel synthesis platforms generating >100‑member libraries. The MFCD identifier integrates directly with electronic lab notebooks and compound management systems, eliminating the regioisomer confusion that would otherwise compromise an entire screening campaign.

Fragment-Based Discovery for FXR Binding Site Exploration

With a molecular weight of 265.74 Da and a LogP of 1.56, this compound straddles the fragment‑lead boundary, positioning it as a suitable starting point for fragment growing or merging strategies targeting the FXR ligand‑binding domain. The validated FXR antagonism of the core scaffold (lead compound IC₅₀ = 0.58 μM) provides a quantitative baseline for SAR tracking [1].

Regioisomer-Pure Scaffolds for Biochemical Probe Development

When synthesising chemical probes that must interact with specific residues in the FXR or PXR binding pocket (e.g., His298, Cys284, Phe288 as mapped by docking studies in Molecules 2023) [1], the 4‑piperidinyl connectivity is structurally essential—the 3‑piperidinyl or 3‑oxadiazolyl isomers would orient the functionalised nitrogen away from these critical contacts, yielding inactive probes. Procurement of the MFCD‑verified 4‑piperidinyl regioisomer is therefore mandatory.

Application
Selection Property
Validation Focus
FXR/PXR dual modulator SAR
N-functionalization scaffold
Reproducible stoichiometry in reductive amination and coupling
Nuclear receptor library synthesis
MFCD-verified regioisomer identity
Automated compound management system integration
Fragment-based FXR exploration
Fragment-to-lead boundary profile (MW, LogP)
Scaffold-reported FXR antagonism baseline for SAR tracking
Biochemical probe development
4-piperidinyl vector geometry
FXR binding pocket orientation mapping for probe design
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